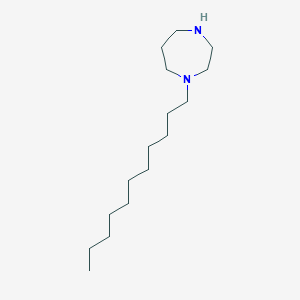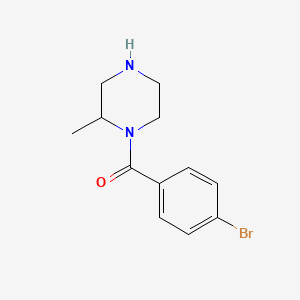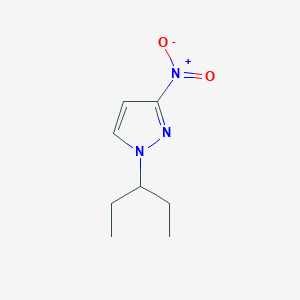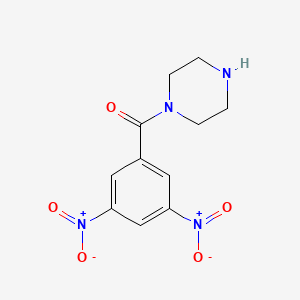
1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one” is a type of piperazine derivative . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives, including “this compound”, can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
Piperazine derivatives, including “this compound”, can undergo various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Aplicaciones Científicas De Investigación
1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one has been used in a variety of scientific research applications. It has been used as a ligand in drug discovery, as a probe for studying the structure and function of proteins, and as an inhibitor of protein-protein interactions. This compound has also been used to study the structure of the G protein-coupled receptor (GPCR) family and to develop novel GPCR ligands. Additionally, this compound has been used to study the function of the transcription factor NF-κB and to develop novel NF-κB inhibitors.
Mecanismo De Acción
Target of Action
Compounds with a similar piperazine structure have been reported to exhibit a wide range of biological activities, such as antiviral, antipsychotic, and antimicrobial effects .
Mode of Action
For example, some piperazine derivatives act as dopamine and serotonin antagonists .
Biochemical Pathways
For instance, some piperazine compounds have been found to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), which are involved in cell cycle regulation .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability, as it complies with lipinski’s rule of five (ro5), a set of guidelines for predicting drug-likeness .
Result of Action
Piperazine derivatives have been reported to induce apoptosis of tumor cells at certain concentrations .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one in laboratory experiments are that it is a relatively simple molecule to synthesize, and it is relatively easy to purify. Additionally, it has been shown to modulate the activity of various proteins, making it a useful tool for studying the structure and function of proteins. However, the mechanism of action of this compound is not yet fully understood, and more research is needed to better understand its effects.
Direcciones Futuras
For 1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one research include further investigation of its mechanism of action, as well as its effects on other proteins and pathways. Additionally, this compound could be used to develop novel ligands for GPCRs and NF-κB, as well as novel inhibitors of protein-protein interactions. Furthermore, this compound could be used to study the structure and function of other proteins and pathways.
Métodos De Síntesis
1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one is synthesized by a condensation reaction between 1-methylpiperazine and 2-phenoxyethanone. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified by column chromatography. The synthesis of this compound is relatively simple and can be carried out in a short amount of time.
Propiedades
IUPAC Name |
1-(2-methylpiperazin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)10-17-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFSJGYBSGNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)
![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)
![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)
![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)
![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)
![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)

